5-Lipoxygenase (5-LOX) Inhibitory Activity: A Defined Negative-Control Profile That Distinguishes the 5-Chloro Congener from Potent 5-LOX Inhibitors Within the Naphthoic Acid Class
In a direct in vitro enzymatic assay using human recombinant 5-LOX expressed in Escherichia coli BL21(DE3), 5-chloro-6-(octyloxy)-2-naphthoic acid exhibited an IC₅₀ value exceeding 10,000 nM (>10 μM), as assessed by reduction in all-trans isomers of leukotriene B₄ (LTB₄) and 5-hydroxyeicosatetraenoic acid (5-HETE) formation [1]. This activity is approximately 50- to 100-fold weaker than that of NDGA (nordihydroguaiaretic acid), a well-characterized 5-LOX inhibitor with an IC₅₀ of 200 nM under comparable conditions . Within the broader naphthoic acid patent landscape, compounds such as those described in US Patent 5,324,728 achieve nanomolar-range 5-LOX inhibition through optimized substitution patterns [2], positioning the 5-chloro-6-octyloxy derivative as a demonstrably weak ligand at this target. This is not a liability but an orthogonal, verifiable attribute: for researchers requiring a naphthoic acid-based compound that is demonstrably inactive or minimally active at 5-LOX — for use as a negative control, counterscreen compound, or selectivity probe — the target compound's IC₅₀ >10,000 nM provides a quantified, citable benchmark that the unsubstituted or 5-alkylamino analogs cannot offer in the same chemotype space.
| Evidence Dimension | Inhibition of human recombinant 5-lipoxygenase (5-LOX) enzyme activity in vitro |
|---|---|
| Target Compound Data | IC₅₀ >10,000 nM (>10 μM) [1] |
| Comparator Or Baseline | NDGA (nordihydroguaiaretic acid): IC₅₀ = 200 nM for 5-LOX ; Naphthoic acid derivatives in US Patent 5,324,728: sub-μM to nM 5-LOX inhibition [2] |
| Quantified Difference | ≥50-fold weaker than NDGA; >100-fold weaker than optimized naphthoic acid 5-LOX inhibitors |
| Conditions | Human recombinant 5-LOX expressed in E. coli BL21(DE3); product formation (all-trans LTB₄ and 5-HETE) measured; preincubation 15 min followed by A23187 stimulation (for human PMNL assay variant) [1] |
Why This Matters
This quantitatively validated weak 5-LOX activity (IC₅₀ >10 μM) provides a defined, citable negative-control profile within the naphthoic acid chemotype, enabling researchers to use the compound as a scaffold-matched inactive comparator in 5-LOX inhibitor discovery programs — a capability not offered by potent analogs that saturate the target at screening concentrations.
- [1] BindingDB Entry BDBM50591538 (CHEMBL5205807). Affinity Data: IC₅₀ >1.00E+4 nM for human recombinant 5-LOX. ChEMBL/BindingDB, curated by University Federico II of Naples. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591538 View Source
- [2] Sekine Y, Nishimura M, Emoto Y, Yamaura T. Naphthoic Acid Derivative. US Patent 5,324,728, issued June 28, 1994. Assignee: Fujirebio KK. View Source
